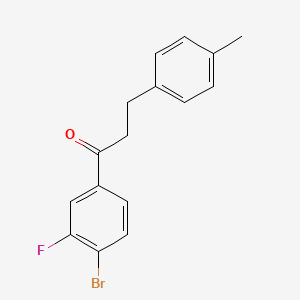

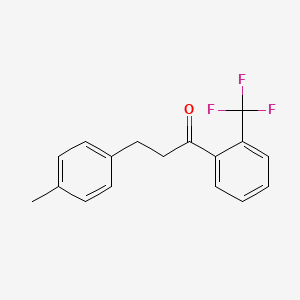

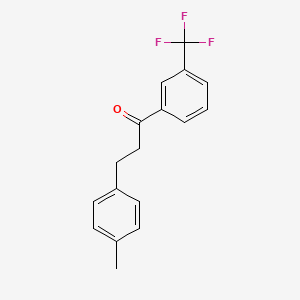

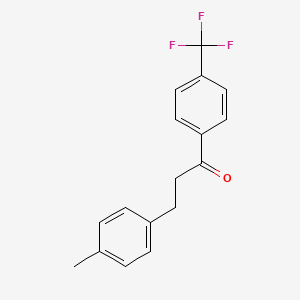

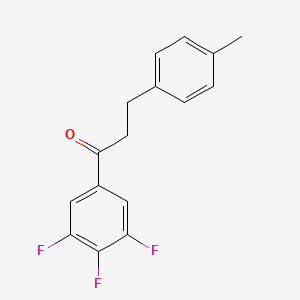

3'-Methoxy-3-(4-methoxyphenyl)propiophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3'-Methoxy-3-(4-methoxyphenyl)propiophenone is a chemical entity that appears to be related to various synthesized compounds with potential pharmaceutical applications. The papers provided discuss the synthesis, structural elucidation, and potential biological activities of compounds that share structural similarities with the methoxyphenyl group, which is a common motif in medicinal chemistry due to its influence on the pharmacokinetic and pharmacodynamic properties of drugs.

Synthesis Analysis

Several papers describe the synthesis of compounds that include the methoxyphenyl moiety. For instance, a four-step synthesis of polyfunctionalized cis-decalins, which are structurally complex and have potential medicinal properties, was achieved using 2-methoxyphenol as a starting material . Another study reports the synthesis of a prodrug designed for colon cancer treatment, which includes a methoxyphenyl group as part of its structure . Additionally, the synthesis of a compound with a methoxyphenyl group for potential use as a kinase inhibitor was described, highlighting the versatility of this functional group in drug design .

Molecular Structure Analysis

The molecular structure of compounds containing the methoxyphenyl group has been investigated using various techniques. X-ray diffraction was used to determine the solid-state structure of a synthesized azetidinone derivative . Density functional theory was employed to examine the structural, spectral, and electronic properties of a methoxyphenyl-containing propenone compound, providing insights into its potential as a kinase inhibitor .

Chemical Reactions Analysis

The chemical reactivity of methoxyphenyl-containing compounds has been explored in the context of their potential biological activities. The synthesis of a prodrug for colon delivery involved conjugation to a dipeptide, which is expected to be activated by intestinal enzymes . The synthesis of a methoxyphenyl-containing acrylate also involved multiple reaction steps, including Williamson ether synthesis and Sonogashira coupling, demonstrating the chemical versatility of the methoxyphenyl group .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxyphenyl-containing compounds are crucial for their potential therapeutic applications. The synthesis of a naphthalenecarboxylic acid derivative involved reactions that highlight the importance of the methoxy group in directing chemical transformations . The study of a methoxyphenyl-propenone derivative included the investigation of its non-covalent interactions, bandgap energies, and electrophilic site strength in various solvents, which are important for understanding its behavior in biological systems .

Scientific Research Applications

Synthesis and Chemical Properties

- Pharmaceutical Intermediates : It is used as an intermediate in the synthesis of pharmaceutical compounds, such as the synthesis of 4-(P Methoxyphenyl)-7-Methoxy-1-Hydroxy-3-Naphthalenecarbonylic Acid, a new pharmaceutical intermediate synthesized with a yield of 41.9% and a purity of 99.7% (Yu Ma, 2000).

- Semisynthesis of Natural Compounds : The compound is used in the semisynthesis of natural methoxylated propiophenones, a process that involves various forms of heating, including microwave and ultrasound (B. Joshi, Anuj Sharma, A. Sinha, 2005).

Pharmacological Research

- Chemopreventive Agent : A derivative, 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, is investigated as a potential chemopreventive agent for various types of cancer (M. Curini, F. Epifano, S. Genovese, M. Marcotullio, L. Menghini, 2006).

Material Science and Chemistry

- Polymer Synthesis : The compound is utilized in the synthesis of photosensitive polymers, showing significant potential in the development of new materials with unique properties (Kalichamy Kaniappan, S. Murugavel, T. D. Thangadurai, 2013).

- Photosensitive Phosphorus-Based Polymers : It's used as a monomer for preparing photosensitive phosphorus-containing polyesters, indicating applications in advanced materials technology (K. Kaniappan, S. Murugavel, 2005).

Atmospheric and Environmental Studies

- Atmospheric Pollution : 3'-Methoxy-3-(4-methoxyphenyl)propiophenone, in its derivative form as coniferyl alcohol, has been studied for its reaction with NO3 radicals in atmospheric conditions, contributing to the understanding of wood smoke emissions in the atmosphere (Changgeng Liu, Xiaoying Wen, Bin Wu, 2017).

properties

IUPAC Name |

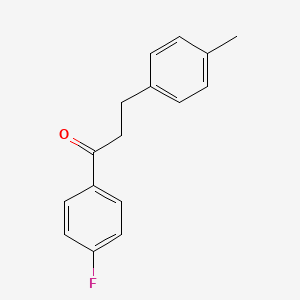

1-(3-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c1-19-15-9-6-13(7-10-15)8-11-17(18)14-4-3-5-16(12-14)20-2/h3-7,9-10,12H,8,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIXSIBJUYBANAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)C2=CC(=CC=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644260 |

Source

|

| Record name | 1-(3-Methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Methoxy-3-(4-methoxyphenyl)propiophenone | |

CAS RN |

898775-54-7 |

Source

|

| Record name | 1-(3-Methoxyphenyl)-3-(4-methoxyphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.